molecular formula C13H11BrN2O B276771 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide

2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide

Cat. No. B276771
M. Wt: 291.14 g/mol
InChI Key: BWPDZEHIKDDBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide, also known as BPA, is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism Of Action

The mechanism of action of 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. In cancer cells, 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. In addition, 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has been found to have various biochemical and physiological effects. In cancer cells, 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has been found to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and survival of cancer cells. 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has also been found to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of cancer and other diseases. In addition, 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has several advantages for lab experiments, including its high solubility in various solvents, its stability under physiological conditions, and its ability to inhibit multiple targets. However, 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide also has some limitations, including its potential toxicity and its limited bioavailability in vivo. These limitations need to be considered when designing experiments using 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis method to produce higher yields and purity. Additionally, the development of new analogs of 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide with improved bioavailability and selectivity could lead to the discovery of more potent and effective compounds.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide is a chemical compound that has shown promise in the treatment of various diseases. Its synthesis method has been optimized to produce high yields of pure 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide. 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has been found to inhibit the growth of cancer cells, reduce inflammation, and have potential therapeutic applications in neurological disorders. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has several advantages for lab experiments, but also has some limitations that need to be considered. Future research on 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide could lead to the discovery of more effective therapeutic agents.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide involves the reaction of 4-bromobenzoyl chloride with pyridine-3-amine in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide. This synthesis method has been optimized to produce high yields of 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide with good purity.

Scientific Research Applications

2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has been extensively studied for its potential therapeutic applications. In cancer research, 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has shown promise in the treatment of neurological disorders, such as Alzheimer's disease, by reducing the accumulation of beta-amyloid plaques in the brain.

properties

Product Name

2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

2-(4-bromophenyl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C13H11BrN2O/c14-11-5-3-10(4-6-11)8-13(17)16-12-2-1-7-15-9-12/h1-7,9H,8H2,(H,16,17)

InChI Key

BWPDZEHIKDDBIM-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)CC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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